1-Isopropyl-1H-imidazole-4-carbaldehyde
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Overview
Description
1-Isopropyl-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed Oxidative Coupling Reaction
A study by Li et al. (2015) presents a copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, leading to the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method is notable for its aldehyde preservation, use of inexpensive catalysts, high atom economy, and mild conditions, making it a valuable addition to synthetic organic chemistry (Li et al., 2015).
Synthesis and Characterization of New Derivatives
Orhan et al. (2019) explored the synthesis and characterization of 4-methyl-5-imidazole carbaldehyde derivatives. These derivatives serve as building blocks in medicinal chemistry, with potential applications in developing biologically active molecules (Orhan et al., 2019).
Novel Synthesis for Alkaloid Production
Ando and Terashima (2010) demonstrated a novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives, showcasing their utility as precursors in the efficient synthesis of 2-aminoimidazole alkaloids such as oroidin, hymenidin, and ageladine A. This work underscores the importance of synthetic versatility in the production of complex natural products (Ando & Terashima, 2010).
Ionic Liquid Synthesis
Qi (2011) reported the synthesis of 1-Isopropyl-imidazole and its derivative, 1,4-(1-isopropyl-imidazole) butane bromide, an ionic liquid. This work highlights the chemical versatility of 1-isopropyl-1H-imidazole-4-carbaldehyde derivatives and their potential in creating new materials with unique properties (Qi, 2011).
Aqueous Synthesis of Imidazo[1,2-a]Pyridines
Mohan et al. (2013) explored the aqueous synthesis of methylimidazo[1,2-a]pyridines, demonstrating a catalyst-free approach under mild conditions. This method's simplicity and efficiency mark a significant step towards sustainable chemical synthesis (Mohan et al., 2013).
Safety and Hazards
Handling 1-Isopropyl-1H-imidazole-4-carbaldehyde requires strict safety measures due to potential skin, eye, and respiratory irritation, as well as sensitization and long-term health risks . Therefore, proper safety protocols such as wearing protective equipment, working in well-ventilated areas, and following appropriate storage and disposal procedures are crucial .
Future Directions
Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Mechanism of Action
Target of Action
1-Isopropyl-1H-imidazole-4-carbaldehyde, also known as 1H-Imidazole-4-carboxaldehyde,1-(1-methylethyl)-(9CI), is a derivative of imidazole . Imidazoles are key components of functional molecules used in a variety of applications . .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that imidazole derivatives can exhibit a wide range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other substances.
Properties
IUPAC Name |
1-propan-2-ylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-3-7(4-10)8-5-9/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQKHMVLXOBENG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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